2-phenyl-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-amine
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Overview
Description
2-phenyl-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzothiophene ring fused with a pyridine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-phenylethanone, with sulfur and a base like sodium hydride.
Formation of the Pyridine Ring: The benzothiophene intermediate is then subjected to a reaction with a suitable nitrile, such as propionitrile, in the presence of a base like potassium tert-butoxide to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Substituted amines, amides.
Scientific Research Applications
2-phenyl-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-phenyl-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3-propyl-5,6,7,8-tetrahydrobenzothiophene: Lacks the pyridine ring, making it less complex.
2-phenyl-3-propyl-5,6,7,8-tetrahydropyridine: Lacks the benzothiophene ring, resulting in different chemical properties.
2-phenyl-3-propylbenzothiophene: Lacks the tetrahydro and pyridine components, leading to different reactivity.
Uniqueness
2-phenyl-3-propyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine is unique due to its fused ring structure, which combines the properties of both benzothiophene and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-phenyl-3-propyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-2-8-15-18(21)17-14-11-6-7-12-16(14)23-20(17)22-19(15)13-9-4-3-5-10-13/h3-5,9-10H,2,6-8,11-12H2,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKQUCSACIOWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(N=C1C3=CC=CC=C3)SC4=C2CCCC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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